![molecular formula C14H11N3O3S2 B2842856 Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate CAS No. 1207001-86-2](/img/structure/B2842856.png)

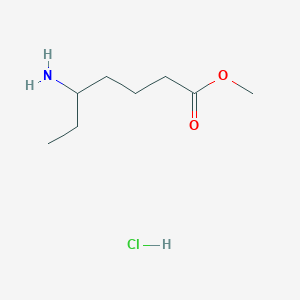

Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

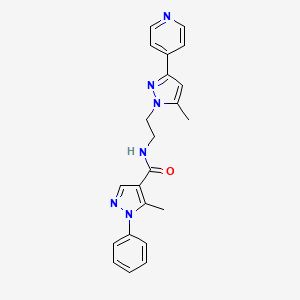

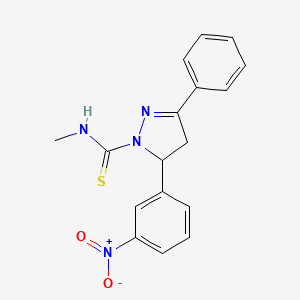

“Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of such compounds often involves a hybrid pharmacophore approach . This approach combines two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical synthetic methods to produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

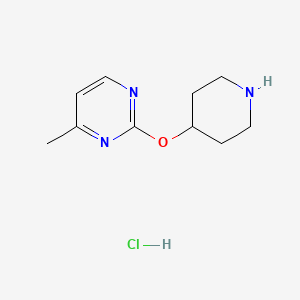

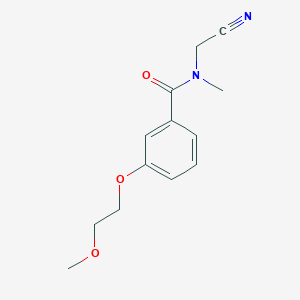

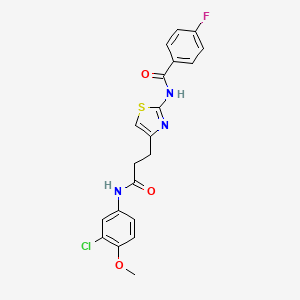

- Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate is a compound with significant relevance in synthetic and medicinal chemistry, particularly in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable as building blocks in drug discovery, offering the potential to explore a wide chemical space around the molecule when used as a ligand for target molecules (Durcik et al., 2020).

Structural and Spectroscopic Studies

- The compound has been subject to structural and spectroscopic studies, including characterization by various techniques such as UV-Vis, FT-IR, NMR, and mass spectra. These studies provide detailed insights into the compound's molecular structure and its interaction with other molecules (Latha et al., 2014).

Applications in Polymer Science

- In the field of polymer science, derivatives of thiophene and benzo[d]thiazole, similar to the compound , have been used in the synthesis of novel copolymers. These copolymers exhibit interesting electrochromic properties, making them potentially useful in various technological applications (Aydın & Kaya, 2013).

Antimicrobial and Anticancer Potential

- Compounds with a structure similar to Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate have shown promising antimicrobial and anticancer activities. This suggests potential therapeutic applications of these compounds in treating various infections and cancers (Shankar et al., 2017).

Synthetic Transformations

- The compound and its derivatives are also significant in synthetic chemistry, where they undergo various transformations, leading to the creation of new chemical entities with potential biological activities. This versatility in reactions makes it a valuable compound in synthetic organic chemistry (Chapman et al., 1972).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Orientations Futures

Thiophene-based compounds have shown promise in various fields, including medicinal chemistry . Future research could focus on optimizing these compounds for specific uses, such as anticancer agents . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of thiophene derivative synthesis .

Propriétés

IUPAC Name |

methyl 2-(thiophen-2-ylcarbamoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-20-12(18)8-4-5-9-10(7-8)22-14(15-9)17-13(19)16-11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHSQONOVCLCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)